6-(aminomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed study of these reactions, including the conditions under which they occur, the reagents and catalysts used, and the yields of the products .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with different reagents, under different conditions. The products of these reactions can provide valuable information about the structure and properties of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its chemical stability. These properties can be determined through a variety of experimental techniques .Wirkmechanismus
Safety and Hazards
The safety and hazards associated with a compound are typically determined through toxicological studies. This could involve studying the compound’s effects on cells in culture (in vitro studies), or its effects in animals (in vivo studies). The compound’s impact on the environment could also be considered .
Zukünftige Richtungen
Future directions could involve further studies to better understand the compound’s properties, to improve its synthesis, or to discover new reactions it undergoes. If the compound is bioactive, future work could involve studying its mechanism of action in more detail, or investigating its potential uses in medicine or biotechnology .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(aminomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves the reaction of 3-methyl-2,3-dihydro-1,3-benzoxazol-2-one with formaldehyde and ammonium chloride in the presence of a catalyst.", "Starting Materials": [ "3-methyl-2,3-dihydro-1,3-benzoxazol-2-one", "Formaldehyde", "Ammonium chloride", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-methyl-2,3-dihydro-1,3-benzoxazol-2-one in a solvent such as ethanol or methanol.", "Step 2: Add formaldehyde and ammonium chloride to the solution.", "Step 3: Add a catalyst such as p-toluenesulfonic acid or sulfuric acid to the solution.", "Step 4: Heat the solution to reflux for several hours.", "Step 5: Allow the solution to cool and filter the resulting solid.", "Step 6: Wash the solid with a solvent such as water or ethanol.", "Step 7: Dry the solid to obtain 6-(aminomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one." ] } | |
CAS-Nummer |
943894-85-7 |
Molekularformel |
C9H10N2O2 |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
6-(aminomethyl)-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H10N2O2/c1-11-7-3-2-6(5-10)4-8(7)13-9(11)12/h2-4H,5,10H2,1H3 |
InChI-Schlüssel |
XNYQTDQCTDELDM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)CN)OC1=O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.